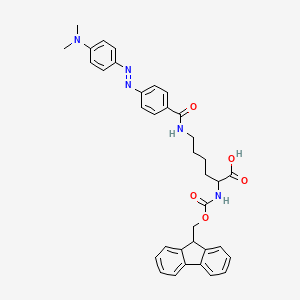

Fmoc-Lys(Dadcyl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Lys(Dadcyl)-OH: 是一种赖氨酸衍生物,赖氨酸是一种天然存在的氨基酸。该化合物以存在芴甲氧羰基 (Fmoc) 保护基和达西 (4,4-二甲氨基-偶氮苯-4'-羧酸) 基团为特征。由于其独特的结构特性,该化合物主要用于肽合成和荧光共振能量转移 (FRET) 测定。

准备方法

合成路线和反应条件: Fmoc-Lys(Dadcyl)-OH 的合成通常涉及用 Fmoc 基团保护赖氨酸的氨基,然后引入达西基团。该过程可概括如下:

赖氨酸的保护: 使用 Fmoc 基团保护赖氨酸的 ε-氨基。这可以通过在碱如碳酸钠存在下使赖氨酸与 Fmoc-Cl 反应来实现。

达西基团的引入: 通过在碱如三乙胺存在下使 Fmoc 保护的赖氨酸与达西氯反应来引入达西基团。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及自动化固相肽合成 (SPPS) 协议,可以高效、高产地生产该化合物 .

化学反应分析

反应类型: Fmoc-Lys(Dadcyl)-OH 经历各种化学反应,包括:

脱保护: 可以使用碱如哌啶去除 Fmoc 基团,从而显露出赖氨酸的游离氨基。

取代: 达西基团可以参与取代反应,特别是在亲核试剂存在的情况下。

常见试剂和条件:

脱保护: 二甲基甲酰胺 (DMF) 中的哌啶通常用于 Fmoc 脱保护。

取代: 三乙胺和达西氯用于引入达西基团。

主要产物:

脱保护的赖氨酸: 去除 Fmoc 基团会产生游离赖氨酸。

取代产物: 引入达西基团会产生 this compound。

科学研究应用

化学: Fmoc-Lys(Dadcyl)-OH 广泛用于肽合成,特别是在构建基于 FRET 的肽底物中。 这些底物是研究酶动力学和蛋白酶活性的宝贵工具 .

生物学: 在生物学研究中,this compound 用于创建用于成像和诊断目的的荧光探针。 该化合物抑制荧光的能力使其成为研究蛋白质-蛋白质相互作用和细胞过程的理想选择 .

医学: 该化合物用于开发诊断测定法和治疗剂。 它在 FRET 测定法中的作用允许检测特定生物分子,有助于疾病诊断和监测 .

工业: this compound 用于生产生物传感器和其他分析设备。 其独特的特性使能够开发出针对各种应用的灵敏且特异的检测系统 .

作用机制

分子靶点和途径: Fmoc-Lys(Dadcyl)-OH 的主要作用机制涉及它在 FRET 测定法中的淬灭剂作用。达西基团吸收来自荧光团的能量,导致荧光减少。 这种淬灭效应用于监测酶促反应和其他生化过程 .

相似化合物的比较

类似化合物:

Fmoc-Lys(5-Fam)-OH: 该化合物与 Fmoc-Lys(Dadcyl)-OH 类似,但包含 5-羧基荧光素 (5-Fam) 基团而不是达西基团。

Fmoc-Lys(Mca)-OH: 该化合物包含 (7-甲氧基香豆素-4-基)-乙酰基 (Mca) 基团,在 FRET 测定法中用作荧光供体.

独特性: this compound 的独特性在于其达西基团,它在 FRET 测定法中充当淬灭剂。 该特性使其特别适合研究蛋白酶活性和其他需要荧光淬灭的酶促过程 .

生物活性

Fmoc-Lys(Dabcyl)-OH, a derivative of lysine, is notable for its biological activity and applications in biochemical research. This compound integrates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a Dabcyl moiety, which serves as a fluorescent probe. The unique structure allows it to participate in protein-protein interactions and fluorescence-based assays, making it a valuable tool in molecular biology.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₃₆H₃₇N₅O₅

- Molecular Weight : 619.722 g/mol

This compound is characterized by its ability to quench fluorescence, which is pivotal in various experimental applications.

The Dabcyl moiety acts as a quencher of fluorescence, particularly effective when paired with fluorophores such as EDANS. When the peptide containing Fmoc-Lys(Dabcyl)-OH is cleaved by proteases, the proximity between the fluorophore and quencher changes, leading to an increase in fluorescence signal. This mechanism is extensively utilized in Förster Resonance Energy Transfer (FRET) studies, allowing real-time monitoring of biochemical interactions.

Applications in Research

Fmoc-Lys(Dabcyl)-OH is primarily used in:

- Fluorescence Quenching Studies : It enables researchers to study interactions between proteins and peptides by measuring changes in fluorescence.

- Peptide Synthesis : It serves as a building block for synthesizing peptides that require specific labeling at lysine residues.

- Biochemical Assays : The compound is employed in assays to monitor enzyme activity, particularly proteases.

Table 1: Summary of Research Findings

Fluorescence Quenching Efficiency

The efficiency of fluorescence quenching by Dabcyl has been reported to be highly effective, with enhancements up to 40-fold observed during proteolysis of labeled peptides. This property makes Fmoc-Lys(Dabcyl)-OH particularly useful for studying dynamic biological processes where real-time monitoring is crucial .

属性

IUPAC Name |

6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。